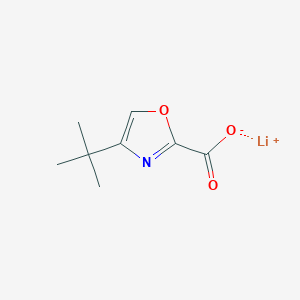

锂;4-叔丁基-1,3-噁唑-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” is a compound that contains a lithium atom and an organic moiety. The organic part of the molecule consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .

Synthesis Analysis

The synthesis of 1,3-oxazoles, including “Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate”, involves several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods involve the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis

The molecular structure of “Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” involves a lithium atom and an organic moiety. The organic moiety consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .科学研究应用

阴离子级联反应

锂化合物有助于促进级联反应,正如 Ivanov (2020) 所展示的那样,他报道了叔丁基 7-氨基-3-叔丁基-8-R-2-氧代-1,2-二氢吡咯并[1,2-b][1,2,4]三嗪-6-羧酸盐通过与烷基锂的快速级联反应形成。此类方法对于构建复杂的杂环结构至关重要,突出了锂在合成化学中的作用 (Ivanov, 2020).

开环聚合

锂化合物促进了环状酯的开环聚合,展示了它们在制造具有特定性质的聚合物中的效用。Dean 等人 (2013) 探讨了锂胺双(酚盐)配合物对外消旋乳酸的聚合反应性,表明锂化合物在聚合物科学中的潜力 (Dean 等人,2013).

不对称合成

正如 Evans 等人 (1988) 所报道的那样,锂烯醇盐已应用于 α-氨基和 α-肼基酸衍生物的不对称合成中。这项工作强调了锂在立体选择性有机合成中的关键作用,能够生产对映体富集的化合物 (Evans 等人,1988).

储能材料

锂的应用扩展到储能材料的开发。Wang 等人 (2016) 研究了碱土金属对苯二甲酸盐作为锂离子电池的负极,说明了锂在提高可充电电池性能中的至关重要的作用 (Wang 等人,2016).

作用机制

Target of Action

Oxazole derivatives have been found to have a wide spectrum of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, suggesting that they may influence multiple pathways .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .

属性

IUPAC Name |

lithium;4-tert-butyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBSSVQWRHZVEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=COC(=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)

![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)